REACTION_SMILES
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[CH3:20][OH:21].[F:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[cH:8][c:9]([NH:12][S:13](=[O:14])(=[O:15])[CH3:16])[cH:10][cH:11]1.[K+:18].[OH-:17].[OH2:19]>>[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:8][c:9]([NH:12][S:13](=[O:14])(=[O:15])[CH3:16])[cH:10][cH:11]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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COC(=O)c1cc(NS(C)(=O)=O)ccc1F
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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COC(=O)c1cc(NS(C)(=O)=O)ccc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)Nc1ccc(F)c(C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |